6-Ethoxybenzo[d]thiazole
Description
Properties
IUPAC Name |
6-ethoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-7-3-4-8-9(5-7)12-6-10-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFIJNORLACKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxybenzo[d]thiazole typically involves the condensation of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions . Another method involves the reaction of 2-aminothiophenol with ethyl chloroformate, followed by cyclization in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
6-Ethoxybenzo[d]thiazole undergoes nucleophilic substitution at the 2-amino or ethoxy positions:
Example: Halogenation and Thiocyanation
-
Synthesis of chloroacetamide derivatives :
Reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide (Scheme 2) .
Electrophilic Substitution and Coupling Reactions
The electron-rich thiazole ring facilitates electrophilic substitutions, particularly at the 5-position:
Example: Suzuki–Miyaura Coupling
-
Palladium-catalyzed coupling :
Reaction with arylboronic acids under Pd catalysis introduces aryl groups at the 5-position (Table 1) .
| Substrate | Arylboronic Acid | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| This compound | 4-CF₃C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 5-(4-CF₃-phenyl)-derivative | 82 |
Condensation and Cycloaddition Reactions
The ethoxy group enhances reactivity in condensation and cycloaddition pathways:
Example: Knoevenagel Condensation
| Aldhyde (R) | Product MIC (μg/mL) | Inhibition (%) | Source |
|---------------|
Scientific Research Applications
Biological Activities
6-Ethoxybenzo[d]thiazole has been studied for its diverse biological activities, which include:
- Antimicrobial Activity : Research indicates that thiazole derivatives, including this compound, exhibit substantial antimicrobial properties against various bacterial and fungal strains. A study demonstrated that compounds with thiazole rings showed minimum inhibitory concentration (MIC) values between 6.25 and 12.5 µg/mL against pathogens like E. coli and S. aureus .
- Antidiabetic Properties : The compound has been shown to enhance glucose uptake in muscle cells, making it a candidate for managing diabetes. Specifically, a derivative containing the ethoxybenzothiazole moiety significantly improved glucose transport and activated AMPK in L6 myotubes, leading to decreased blood glucose levels in diabetic models .
- Anticancer Activity : Various studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds derived from this compound were tested against multiple human tumor cell lines, showing promising cytotoxic effects .
Case Study 1: Antimicrobial Efficacy
In a comprehensive study, a series of thiazoles including this compound were synthesized and evaluated for their antimicrobial activity. The results indicated significant effectiveness against Aspergillus species and Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections .
Case Study 2: Antidiabetic Effects
A specific derivative of this compound was tested in diabetic KKAy mice. The compound demonstrated a marked reduction in blood glucose levels, supporting its role as an antidiabetic agent. This study underscores the importance of the ethoxy group in enhancing glucose uptake mechanisms .
Case Study 3: Anticancer Research
A series of benzothiazole derivatives were synthesized and screened against a panel of cancer cell lines. The compound exhibited potent activity against leukemia cells with a GI50 value indicating strong cytotoxicity, highlighting its potential as a lead compound for further development in cancer therapy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Ethoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls or disrupt cellular processes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The bioactivity of 6-ethoxybenzo[d]thiazole is highly dependent on its substituents. Below is a comparison with analogous benzothiazole and thiazole derivatives:
Electronic Effects :
- The ethoxy group in this compound is electron-donating, enhancing resonance stabilization of the thiazole ring and improving binding to biological targets like AMPK .
Biological Activity
6-Ethoxybenzo[d]thiazole is a member of the thiazole family, known for its diverse biological activities and pharmaceutical applications. Thiazole derivatives have been extensively studied due to their potential in drug development, exhibiting a range of activities including antimicrobial, antidiabetic, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, highlighting key research findings and case studies.
The thiazole ring system offers unique pharmacophoric properties that enhance the biological efficacy of compounds. The ethoxy group at the 6-position contributes to the lipophilicity of this compound, facilitating membrane penetration and interaction with biological targets.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study showed that it effectively inhibited multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| E. coli | 20 μg/mL |
| P. aeruginosa | 25 μg/mL |
2. Antidiabetic Activity
This compound has been identified as a potent antidiabetic agent. In vitro studies indicated that it enhances glucose uptake in L6 myotubes by activating AMP-activated protein kinase (AMPK), which plays a critical role in glucose metabolism . Animal studies on diabetic KKAy mice revealed a significant reduction in blood glucose levels upon administration of this compound.
Case Study:
In a controlled study, diabetic mice treated with this compound showed a decrease in fasting blood glucose levels from 250 mg/dL to 150 mg/dL over four weeks .
3. Antioxidant Activity
The antioxidant potential of this compound has also been explored. It demonstrated superior free radical scavenging activity compared to traditional antioxidants like ascorbic acid, indicating its potential for therapeutic applications in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural modifications. The presence of electron-withdrawing groups (e.g., nitro groups) and electron-donating groups (e.g., methoxy groups) in specific positions on the benzene ring can enhance antimicrobial efficacy .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Electron-withdrawing | Para | Increased antimicrobial activity |
| Electron-donating | Para | Enhanced antidiabetic effect |
Q & A
Q. What are the standard synthetic protocols for preparing 6-ethoxybenzo[d]thiazole derivatives, and how do reaction conditions influence yield and purity?
this compound derivatives are typically synthesized via cyclization or condensation reactions. For example, microwave-assisted multicomponent reactions using substituted arylaldehydes, 2-aminothiazoles, and hydroxyquinoline in aqueous NaCl (10% w/v) yield 2,6-substituted derivatives (e.g., 58% yield for triazine derivatives) . Key factors include:
- Catalysts : Ammonium chloride, iodine, or palladium acetate for regioselective cyclization.
- Solvents : Polar aprotic solvents (e.g., methoxyethanol) enhance solubility of intermediates.
- Temperature : High temperatures (180–190°C) favor annulation but may reduce yields due to side reactions .
Methodological Tip : Optimize reaction time and stoichiometry using TLC or HPLC monitoring to minimize byproducts .
Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound derivatives, and what spectral markers confirm structural integrity?
- H NMR : Aromatic protons in the benzo[d]thiazole ring appear as doublets (δ 7.2–8.5 ppm). The ethoxy group shows a triplet for –OCH– (δ 1.3–1.5 ppm) and a quartet for –CH (δ 4.0–4.3 ppm) .
- IR : Stretching vibrations for C–S (650–750 cm) and C–N (1250–1350 cm) confirm the thiazole ring.
- MS : Molecular ion peaks (e.g., m/z 202.64 for 2-amino-7-chloro-6-fluorobenzothiazole) validate molecular weight .
Validation : Compare with reference spectra of analogous compounds (e.g., 6-methoxybenzo[d]thiazole derivatives) .
Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound derivatives?
- Anticancer : MTT or SRB assays against panels like NCI-60 (e.g., IC values for A549 lung cancer cells) .
- Antimicrobial : Broth microdilution (MIC determination) against Candida spp. or Staphylococcus aureus .
- Anti-inflammatory : COX-2 inhibition assays or TNF-α ELISA .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?
- DFT Analysis : Calculate HOMO/LUMO energies to assess electron delocalization. For example, planar thiazole derivatives (e.g., TH3) exhibit enhanced π-conjugation, correlating with anticancer activity .
- Docking : Simulate binding to targets like c-MYC G-quadruplex DNA or COX-2 active sites. Use Gaussian 03 or AutoDock Vina to rank binding affinities .
Case Study : TH3 (three thiazole rings) showed higher HOMO delocalization and stronger interaction with G-quadruplex DNA than TH2 .
Q. How can contradictory data in pharmacological studies (e.g., variable IC50_{50}50 values across cell lines) be resolved?
- Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) or cell cycle analysis to confirm mode of action .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –Br, –CF) to enhance membrane permeability and target selectivity .
- Assay Reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and replicate across independent labs .
Q. What strategies optimize the environmental sustainability of synthesizing this compound derivatives?
Q. How do substituent effects on the thiazole ring influence corrosion inhibition efficiency in industrial applications?
- Electrochemical Studies : Potentiodynamic polarization in acidic media shows 6-ethoxybenzo[d]thiazol-2-amine (EBT) achieves >80% inhibition via adsorption on metal surfaces .
- Quantum Chemical Modeling : Higher dipole moments and lower ΔE (HOMO-LUMO gap) correlate with stronger inhibitor-metal interactions .
Methodological Guidelines
Q. Safety Protocols for Handling this compound Derivatives
Q. Designing SAR Studies for Thiazole Derivatives
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
